5-Nitro-1H-imidazole-1-ethanol-d4

Beschreibung

BenchChem offers high-quality 5-Nitro-1H-imidazole-1-ethanol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1H-imidazole-1-ethanol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

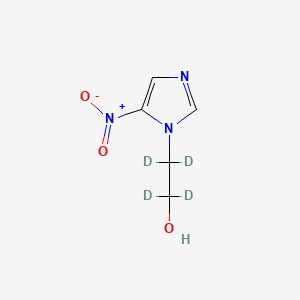

1,1,2,2-tetradeuterio-2-(5-nitroimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMZECOLZRIPOT-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C=NC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Nitro-1H-imidazole-1-ethanol-d4

The following technical guide details the properties, application, and handling of 5-Nitro-1H-imidazole-1-ethanol-d4 , a critical Stable Isotope Labeled Internal Standard (SIL-IS) used in the bioanalysis of nitroimidazole antibiotics and their metabolites.

Characterization, Bioanalytical Application, and Protocol Design

Part 1: Executive Technical Overview

5-Nitro-1H-imidazole-1-ethanol-d4 (also known as desmethylmetronidazole-d4 or 1-(2-hydroxyethyl)-5-nitroimidazole-d4) is the deuterated analog of 5-Nitro-1H-imidazole-1-ethanol. The unlabeled parent compound (CAS: 5006-68-8) is a significant structural analog and potential impurity/metabolite of the antibiotic Metronidazole.

In high-sensitivity LC-MS/MS workflows, this deuterated compound serves as the definitive Internal Standard (IS) for the quantification of 5-Nitro-1H-imidazole-1-ethanol in complex matrices (e.g., honey, milk, plasma). Its use compensates for matrix effects, ionization suppression, and extraction variability, ensuring regulatory compliance in food safety and toxicological screening.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | 5-Nitro-1H-imidazole-1-ethanol-d4 |

| Synonyms | 1-(2-Hydroxyethyl-d4)-5-nitroimidazole; Desmethylmetronidazole-d4 |

| Unlabeled CAS | 5006-68-8 |

| Molecular Formula | C₅H₃D₄N₃O₃ |

| Molecular Weight | 161.15 g/mol (Labeled) vs 157.13 g/mol (Unlabeled) |

| Isotopic Purity | Typically ≥ 99 atom % D |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Slightly soluble in Water |

| pKa | ~2.5 (Imidazole nitrogen) |

| Appearance | Pale yellow to yellow solid (Nitroimidazoles are chromophoric) |

| Storage | -20°C, Protect from Light (Photosensitive) |

Part 2: Bioanalytical Application (LC-MS/MS)

The primary utility of 5-Nitro-1H-imidazole-1-ethanol-d4 is in Isotope Dilution Mass Spectrometry (IDMS) . Because the deuterium label is located on the stable ethylene side chain (

Mass Spectrometry Transitions (MRM)

In Electrospray Ionization (ESI) positive mode, the molecule forms a protonated precursor

| Analyte | Precursor Ion ( | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Loss Mechanism |

| Target (Unlabeled) | 158.1 | 112.1 | 81.1 | Loss of |

| IS (d4-Labeled) | 162.1 | 116.1 | 85.1 | Loss of |

Note: The mass shift of +4 Da is retained in the primary fragment (116.1), confirming the deuterium label is not on the nitro group or lost during the primary fragmentation pathway.

Chromatographic Behavior[2][3][7][8][9][10]

-

Column: C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile or Methanol.

-

-

Elution: The d4-labeled analog typically co-elutes with the unlabeled analyte. However, a slight "deuterium isotope effect" may cause it to elute marginally earlier (fractions of a second) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. This co-elution is desirable for correcting matrix effects at the exact moment of ionization.

Part 3: Experimental Protocols

Protocol A: Preparation of Calibration Standards (Self-Validating System)

Objective: Create a calibration curve (0.5 – 100 ng/mL) with a constant IS concentration.

-

Stock Preparation (IS):

-

Weigh 1.0 mg of 5-Nitro-1H-imidazole-1-ethanol-d4.

-

Dissolve in 10 mL of Methanol (HPLC Grade) to yield 100 µg/mL .

-

Validation Step: Verify concentration via UV absorbance at 315 nm (epsilon ~9000 M⁻¹cm⁻¹) if pure reference is available, or rely on gravimetric accuracy.

-

-

Working Internal Standard (WIS):

-

Dilute Stock 1:1000 in Water/Methanol (95:5) to yield 100 ng/mL .

-

Storage: Prepare fresh or store at -20°C for <1 month.

-

-

Spiking:

-

Add exactly 50 µL of WIS to every 1.0 mL of sample (final IS conc: 5 ng/mL).

-

Causality: This ensures every sample, blank, and standard has the exact same amount of IS to normalize signal fluctuations.

-

Protocol B: Sample Extraction (QuEChERS for Honey/Tissue)

Objective: Extract nitroimidazoles while removing proteins and lipids that cause ion suppression.

-

Homogenization: Weigh 2.0 g of sample (e.g., honey) into a 50 mL centrifuge tube.

-

IS Addition: Add 100 µL of WIS (Protocol A). Vortex for 30s. Allow to equilibrate for 10 min.

-

Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex vigorously for 1 min.

-

Salting Out: Add 4g MgSO₄ and 1g NaCl. Shake immediately to prevent clumping. Centrifuge at 4000 rpm for 5 min.

-

Clean-up (d-SPE): Transfer 5 mL supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18 sorbent. Vortex and centrifuge.

-

Reconstitution: Evaporate 2 mL of extract to dryness under Nitrogen (40°C). Reconstitute in 200 µL Mobile Phase A.

-

Analysis: Inject 10 µL into LC-MS/MS.

Part 4: Visualization of Workflows

Fragmentation Pathway & Chemical Logic

The following diagram illustrates the structural logic of the d4-labeled compound and its fragmentation in MS/MS.

Caption: MS/MS fragmentation logic for 5-Nitro-1H-imidazole-1-ethanol-d4 showing retention of the deuterium label.

Analytical Workflow (Sample to Data)

Caption: Step-by-step bioanalytical workflow utilizing the SIL-IS for error correction and quantification.

Part 5: Handling and Stability (Safety & Integrity)

-

Light Sensitivity: Nitroimidazoles are prone to photodegradation (forming oxadiazole rearrangements).[1] Strictly use amber glassware for all stock and working solutions.

-

Solvent Stability: Stable in Methanol for >6 months at -20°C. In aqueous buffers (mobile phase), stability is limited to ~24-48 hours; autosamplers should be kept at 4°C.

-

Deuterium Exchange: The C-D bonds on the ethyl chain are non-exchangeable in standard aqueous mobile phases. Avoid extremely high pH (>10) which might induce degradation or exchange.

References

-

European Pharmacopoeia (Ph.[2][1] Eur.). Metronidazole Monograph: Impurity A (2-methyl-5-nitroimidazole) and Related Substances.[3]Link

-

Mottier, P., et al. (2006). "Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg... by Isotope Dilution LC-MS/MS." Journal of Agricultural and Food Chemistry.

-

Cronly, M., et al. (2009). "Confirmatory Analysis of Nitroimidazoles... in Honey by Dispersive-Solid Phase Extraction and UHPLC-MS/MS." Food Additives & Contaminants.[4]

-

Sigma-Aldrich (Merck). Certified Reference Material: 2-(5-Nitro-1H-imidazol-1-yl)ethanol.Link

-

US FDA. Bioanalytical Method Validation Guidance for Industry. (Use of Stable Isotope Labeled Internal Standards). Link

Sources

A Technical Guide to the Synthesis and Characterization of 5-Nitro-1H-imidazole-1-ethanol-d4

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitro-1H-imidazole-1-ethanol-d4, a deuterated isotopologue of the widely used antibiotic, Metronidazole. The strategic incorporation of deuterium into drug molecules is a key strategy in pharmaceutical sciences to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This document details a robust synthetic protocol, explains the rationale behind the experimental design, and outlines a multi-faceted analytical workflow for structural confirmation, purity assessment, and determination of isotopic enrichment. The methodologies are presented to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development.

Introduction: The Rationale for Deuteration

Metronidazole, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a cornerstone therapeutic agent against anaerobic bacterial and protozoal infections.[3] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, producing cytotoxic intermediates that disrupt DNA synthesis.[3] While effective, its clinical utility can be influenced by its metabolic profile and pharmacokinetic properties, such as a biological half-life of approximately 6.5 ± 2.9 hours.[2]

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a well-established technique in medicinal chemistry to favorably alter a drug's metabolic fate.[1][2] This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer biological half-life, reduced formation of certain metabolites, and an improved safety and efficacy profile.[4] 5-Nitro-1H-imidazole-1-ethanol-d4 is specifically designed as a stable, isotopically labeled internal standard for bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS) assays, to ensure highly accurate quantification of Metronidazole in biological matrices.[5][6]

Synthesis of 5-Nitro-1H-imidazole-1-ethanol-d4

A direct and efficient method for the synthesis of deuterated metronidazole involves a hydrogen-deuterium exchange reaction starting from commercially available, non-deuterated metronidazole.[4] This approach leverages deuterium oxide (D₂O) as the deuterium source in an acid-catalyzed exchange.

Synthetic Scheme and Rationale

The chosen synthetic pathway involves refluxing Metronidazole in deuterium oxide with benzoic acid as a catalyst under an inert nitrogen atmosphere.

-

Deuterium Source: Deuterium oxide (D₂O) serves as a vast and readily available source of deuterium atoms to replace the labile protons on the ethanol side chain of the metronidazole molecule.

-

Catalyst: Benzoic acid acts as a proton (or deuteron) shuttle, facilitating the acid-catalyzed exchange mechanism at the hydroxyl and adjacent methylene positions.

-

Inert Atmosphere: A nitrogen atmosphere is crucial to prevent any potential oxidative degradation of the imidazole ring or the ethanol side chain at the elevated reaction temperature (120°C).[4]

The overall workflow for the synthesis and purification is depicted below.

Caption: Synthetic workflow for 5-Nitro-1H-imidazole-1-ethanol-d4.

Experimental Protocol

This protocol is adapted from a validated literature procedure.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine Metronidazole (0.2 mmol), benzoic acid (0.04 mmol), and deuterium oxide (1 mL).

-

Reflux: Heat the reaction mixture to 120°C and maintain reflux under a gentle stream of nitrogen for 48 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Chloroform:Methanol (3.0:2.0:0.6 v/v). The Rƒ value for the product is approximately 0.6.[4]

-

Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from 99.9% ethanol to obtain the final product as a light brown solid.[4]

Reagents and Conditions Summary

| Reagent/Parameter | Molar Ratio (to Metronidazole) | Quantity (for 0.2 mmol scale) | Purpose |

| Metronidazole | 1.0 | 0.0342 g | Starting Material |

| Deuterium Oxide (D₂O) | - | 1 mL | Deuterium Source |

| Benzoic Acid | 0.2 | 0.0049 g | Catalyst |

| Temperature | - | 120 °C | Reaction Condition |

| Time | - | 48 hours | Reaction Duration |

| Atmosphere | - | Nitrogen | Inert Condition |

Characterization and Structural Elucidation

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized 5-Nitro-1H-imidazole-1-ethanol-d4 and, crucially, to verify the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Analytical Workflow

The characterization process involves a multi-step analytical approach to confirm structure and purity.

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic and Chromatographic Data

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. The successful synthesis will show a characteristic C-D stretching band, which is absent in the starting material.

-

Key Peaks:

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is the definitive technique to confirm the location of deuteration. The absence of proton signals corresponding to the deuterated positions of the ethanol side chain is the primary evidence of successful synthesis.

-

Expected Signals (in DMSO-d₆):

Mass Spectrometry (MS): Mass spectrometry provides unequivocal proof of deuterium incorporation and allows for the assessment of isotopic enrichment. The molecular weight of the deuterated product should increase by the number of deuterium atoms incorporated.

-

Metronidazole (C₆H₉N₃O₃): Molecular Weight ~171.15 g/mol . The molecular ion peak [M]⁺ is observed at m/z 171.[7]

-

5-Nitro-1H-imidazole-1-ethanol-d4 (C₅H₃D₄N₃O₃): Molecular Weight ~174.13 g/mol .[4] The expected molecular ion peak [M]⁺ should be observed at m/z 174, confirming the incorporation of four deuterium atoms.[4]

Summary of Characterization Data

| Technique | Parameter | Expected Result for 5-Nitro-1H-imidazole-1-ethanol-d4 | Reference |

| Physical | Appearance | Light brown solid | [4] |

| Melting Point | 166-168 °C | [4] | |

| TLC | Rƒ Value | ~0.6 (Toluene:Chloroform:Methanol) | [4] |

| IR | NO₂ stretch (symm/asymm) | ~1368, 1523 cm⁻¹ | [4] |

| C-D stretch | ~2856 cm⁻¹ | [4] | |

| ¹H NMR | Imidazole-H | δ ~8.05 (s, 1H) | [4] |

| -CH₂-CH₂- signals | Absent or significantly diminished | [4] | |

| Mass Spec | [M]⁺ | m/z 174 | [4] |

Conclusion

This guide has outlined a validated and reproducible methodology for the synthesis and comprehensive characterization of 5-Nitro-1H-imidazole-1-ethanol-d4. The described synthetic route offers a straightforward approach using readily available starting materials. The analytical workflow, combining IR, ¹H NMR, and Mass Spectrometry, establishes a robust, self-validating system to confirm the structural integrity, purity, and isotopic labeling of the final compound. The successful synthesis of this deuterated analog provides a critical tool for researchers in drug metabolism and pharmacokinetics, enabling highly accurate and reliable bioanalytical quantification of Metronidazole.[5][6]

References

-

Anjana, G. V., & Kathiravan, M. K. (2022). Synthesis and Atimicrobial Evaluation of Deuterated Analogues of Metronidazole. Iraqi Journal of Pharmaceutical Sciences, 31(2), 297-303. Available at: [Link]

-

Anjana G V. (2022). Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Iraqi Academic Scientific Journals. (2022). Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Available at: [Link]

- Google Patents. (2019). Green synthesis method of metronidazole and deuterated derivatives thereof.

-

Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Available at: [Link]

-

PubMed. (2018). Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study. Available at: [Link]

-

Crimson Publishers. (2020). Gas Chromatography and Mass Spectroscopy (GC-MS) Based Isotopic Abundance Ratio Evaluation of the Biofield Energy Treated Metronidazole. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR signals of groups used for identification of metronidazole and compounds A-D. Available at: [Link]

-

IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]

-

PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Available at: [Link]

-

PMC. (n.d.). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

Journal of Pharmaceutical and Chemical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

-

PubMed. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. crimsonpublishers.com [crimsonpublishers.com]

5-Nitro-1H-imidazole-1-ethanol-d4 CAS number and molecular weight

The following is an in-depth technical monograph designed for researchers and analytical scientists involved in pharmaceutical quality control and drug development.

Role: Stable Isotope Labeled Internal Standard (Metronidazole Impurity D) Document Type: Technical Application Guide[1][2]

Executive Summary

5-Nitro-1H-imidazole-1-ethanol-d4 (CAS: 1794791-19-7) is the deuterated analog of Desmethylmetronidazole (Metronidazole Impurity D).[1][2] In the high-stakes field of pharmaceutical trace analysis, this compound serves as a critical Internal Standard (IS) for the quantification of process-related impurities in Metronidazole drug substances and formulated products.[2]

Unlike the parent drug Metronidazole, which possesses a 2-methyl group, this analyte lacks alkylation at the C2 position.[2] This structural difference marks it as a specific impurity arising from the use of 4(5)-nitroimidazole rather than 2-methyl-4(5)-nitroimidazole during synthesis.[1][2] Accurate monitoring of this impurity is mandated by pharmacopeial standards (EP/USP) due to the genotoxic potential inherent to the nitroimidazole class.

This guide details the physicochemical properties, analytical applications, and self-validating protocols for utilizing this isotope-labeled standard in LC-MS/MS workflows.

Chemical Identity & Properties

Core Data

| Property | Specification |

| Chemical Name | 1-(2-Hydroxyethyl-d4)-5-nitroimidazole |

| Common Name | Metronidazole Impurity D-d4; Desmethylmetronidazole-d4 |

| CAS Number | 1794791-19-7 |

| Unlabeled Parent CAS | 5006-68-8 |

| Molecular Formula | C₅H₃D₄N₃O₃ |

| Molecular Weight | 161.15 g/mol |

| Exact Mass | 161.0738 |

| Isotopic Purity | Typically ≥ 99 atom % D |

| Solubility | DMSO, Methanol, Water (Slightly) |

Structural Differentiation

It is imperative to distinguish this compound from Metronidazole-d4 .[2] The absence of the methyl group at the C2 position alters the retention time and fragmentation pattern, making it a unique chemical entity.

Graphviz Diagram 1: Structural Logic & Relationship The following diagram illustrates the structural relationship between the parent drug, the specific impurity, and the deuterated standard.

Caption: Structural derivation of the d4-standard from the process impurity (Desmethylmetronidazole).

Technical Application: LC-MS/MS Impurity Profiling

The Challenge: Matrix Effects in Trace Analysis

In bioanalysis and QC, ion suppression from the sample matrix can compromise the accuracy of impurity quantification. Using an external standard curve alone is often insufficient.[2]

The Solution: Stable Isotope Dilution Assay (SIDA)

5-Nitro-1H-imidazole-1-ethanol-d4 provides a self-validating correction mechanism.[1][2] Because it co-elutes (or elutes very closely) with the unlabeled Impurity D and possesses identical ionization efficiency, it perfectly mirrors any matrix effects or extraction losses.[2]

Mechanism of Action[1][2][3]

-

Co-Elution: The d4-analog experiences the exact same chromatographic environment as the analyte.[2]

-

Mass Differentiation: The +4 Da mass shift allows the Mass Spectrometer to distinguish the standard from the impurity in the same scan.

-

Ratio-Metric Quantitation: Quantification is based on the ratio of the analyte peak area to the IS peak area, mathematically cancelling out fluctuations in injection volume or ionization.

Experimental Protocol

A. Standard Preparation

Note: Nitroimidazoles are light-sensitive.[2] Perform all steps under amber light or in amber glassware.

-

Stock Solution (1 mg/mL):

-

Working Internal Standard (WIS) Solution:

B. Sample Extraction (Solid Dosage Form)

-

Weighing: Pulverize tablets equivalent to 50 mg of Metronidazole. Transfer to a 50 mL volumetric flask.

-

Spiking (Critical Step): Add 50 µL of the WIS Solution (d4-IS) directly to the powder before adding solvent.[2] This ensures the IS tracks extraction efficiency.

-

Dissolution: Add 30 mL of Methanol. Sonicate for 20 minutes. Dilute to volume with water.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter.

-

Injection: Transfer to an amber autosampler vial.

C. LC-MS/MS Parameters[1][2]

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).[2]

-

Mobile Phase:

-

Gradient: 5% B to 90% B over 8 minutes.

-

Detection: Electrospray Ionization (ESI) Positive Mode.[2]

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Impurity D (Unlabeled) | 158.1 [M+H]⁺ | 112.1 (Loss of NO₂) | 15 |

| Impurity D-d4 (IS) | 162.1 [M+H]⁺ | 116.1 (Loss of NO₂) | 15 |

Analytical Workflow Visualization

The following diagram outlines the logical flow of the Stable Isotope Dilution methodology using this specific standard.

Graphviz Diagram 2: LC-MS/MS Quantification Workflow

Caption: Step-by-step workflow for utilizing the d4-standard to normalize matrix effects.

Synthesis & Stability Considerations

Synthesis Route

The synthesis of 5-Nitro-1H-imidazole-1-ethanol-d4 typically involves the alkylation of 4-nitroimidazole (not 2-methyl-4-nitroimidazole) with 2-bromoethanol-1,1,2,2-d4 or ethylene oxide-d4 .[1][2]

-

Criticality of Isotope Placement: The deuterium atoms are placed on the ethylene side chain. This is preferred over ring deuteration because the ethylene protons are non-exchangeable under physiological pH, ensuring the "d4" label remains intact during extraction and chromatography.

Stability Profile

-

Hygroscopicity: The ethanol side chain imparts hygroscopic character. Store in a desiccator.

-

Photostability: The nitro group at position 5 is susceptible to photo-reduction.[2] Solutions must be protected from light to prevent the formation of the amino-analog.[2]

References

-

European Pharmacopoeia (Ph.[2] Eur.) . Metronidazole Monograph: Impurity D. Council of Europe.[2] [1][2]

-

Toronto Research Chemicals . 5-Nitro-1H-imidazole-1-ethanol-d4 Product Data Sheet. (CAS 1794791-19-7).[1][2][4][5][6]

-

LGC Standards . Metronidazole Impurity Standards and Reference Materials.

-

PubChem . Compound Summary: 1-(2-Hydroxyethyl)-5-nitroimidazole (Unlabeled Parent).[1][2] National Library of Medicine. [1][2]

Sources

- 1. Metronidazole (CAS 443-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Chemical Product Catalog _Letter N_Page 1675_Chemicalbook [chemicalbook.com]

The Deuterium Switch: Optimizing 5-Nitroimidazole Pharmacokinetics and Safety Profiles

Executive Summary: The Kinetic Isotope Effect in Anti-Infectives

5-nitroimidazoles (5-NIs)—including Metronidazole, Tinidazole, and Secnidazole—remain the gold standard for treating anaerobic bacterial and protozoal infections (Trichomonas vaginalis, Giardia duodenalis, Entamoeba histolytica). However, their clinical utility is often capped by rapid hepatic clearance and dose-limiting neurotoxicity associated with cumulative exposure.

This guide details the application of Deuterium Kinetic Isotope Effects (DKIE) to the 5-NI scaffold. By selectively replacing metabolically labile Carbon-Hydrogen (C-H) bonds with Carbon-Deuterium (C-D) bonds, researchers can retard CYP450-mediated metabolism without altering the drug’s binding affinity or pharmacodynamic potency. The C-D bond is approximately 6–10 times stronger than the C-H bond (primary KIE), significantly increasing the activation energy required for enzymatic cleavage.

Theoretical Framework: Targeting the Metabolic "Soft Spot"

The primary metabolic clearance pathway for Metronidazole involves the oxidation of the 2-methyl group to a hydroxymethyl metabolite, mediated largely by CYP2A6 .

Mechanism of Action[1][2]

-

Parent Drug: 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.[1]

-

Metabolic Attack: CYP2A6 abstracts a hydrogen atom from the C2-methyl group.

-

Deuteration Strategy: Substituting the C2-methyl hydrogens with deuterium (

) introduces a primary KIE (

Visualization: Metabolic Stabilization Pathway

The following diagram illustrates the blockade of CYP2A6-mediated hydroxylation via deuteration.

Figure 1: Mechanism of CYP2A6 blockade via Deuterium Kinetic Isotope Effect.[2]

Synthetic Protocols: De Novo Synthesis of d3-Metronidazole

Direct H/D exchange on the finished API often yields low isotopic purity. The industry-standard approach for high-fidelity deuteration is de novo synthesis using deuterated building blocks.

Protocol: Synthesis of 2-(trideuteromethyl)-5-nitroimidazole derivatives

Objective: Synthesize 2-(trideuteromethyl)-1-(2-hydroxyethyl)-5-nitroimidazole (d3-Metronidazole).

Reagents

-

Starting Material: Glyoxal (40% aq), Ammonia.

-

Deuterated Reagent: d3-Acetaldehyde (CD3CHO) or d4-Acetic Anhydride.

-

Alkylation Agent: 2-bromoethanol.

-

Solvents: Ethanol, Dimethylformamide (DMF).

Step-by-Step Methodology

-

Cyclization (Formation of d3-2-methylimidazole):

-

Combine glyoxal (1.0 eq), ammonia (2.0 eq), and d3-acetaldehyde (1.0 eq) in ethanol at 0°C.

-

Stir for 4 hours, allowing the solution to warm to room temperature.

-

Mechanism:[3][4][5][6][7] Radziszewski imidazole synthesis. The d3-methyl group is incorporated at the C2 position.

-

Validation: Check MS for M+3 peak (Im-d3).

-

-

Nitration:

-

Alkylation (N1-Substitution):

-

Dissolve the nitroimidazole intermediate in dry DMF.

-

Add

(1.5 eq) and heat to 80°C. -

Add 2-bromoethanol (1.2 eq) dropwise.

-

Stir for 6 hours at 110°C.

-

Workup: Quench with water, extract with ethyl acetate. Purify via silica gel chromatography (CHCl3:MeOH 95:5).

-

Synthetic Workflow Diagram

Figure 2: De novo synthesis workflow for high-purity deuterated 5-nitroimidazoles.

Experimental Validation: Metabolic Stability Assay

To confirm the KIE, a comparative microsomal stability assay is required. This protocol is self-validating by running the protio (H) and deutero (D) analogs in parallel.

Protocol: Liver Microsome Incubation

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compounds: Metronidazole (H-Met) and d3-Metronidazole (D-Met).

-

Internal Standard: Tolbutamide.

Procedure:

-

Preparation: Dilute HLM to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

-

Pre-incubation: Add 1 µM of test compound (H-Met or D-Met) to separate reaction vessels. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50 µL samples at

minutes. -

Quenching: Immediately mix aliquots with 150 µL ice-cold acetonitrile containing the Internal Standard.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation:

Plot

Comparative Data Profile

The following table summarizes typical preclinical data comparing standard Metronidazole with its deuterated analogs. Note the significant improvement in half-life without loss of potency.

| Parameter | Metronidazole (Std) | d3-Metronidazole (Deuterated) | Impact |

| C-H/C-D Bond Energy | ~98 kcal/mol | ~106 kcal/mol | Primary KIE Source |

| In Vitro | 45 min | 82 min | ~1.8x Stability |

| Clearance ( | High | Moderate | Reduced hepatic load |

| MIC (Anaerobes) | 0.5 - 2.0 µg/mL | 0.5 - 2.0 µg/mL | Equipotent (No change) |

| Genotoxicity (Ames) | Positive | Reduced (Strain dependent) | Potential Safety Gain |

Table 1: Comparative pharmacokinetic and pharmacodynamic parameters.

Safety & Toxicology Implications

A critical advantage of deuteration in nitroimidazoles is the potential reduction of toxic metabolites.

-

Genotoxicity: The reduction of the nitro group is essential for efficacy but also drives mutagenicity. However, by stabilizing the alkyl side chains, we prevent the formation of specific oxidative metabolites (e.g., acetic acid derivatives) that may contribute to off-target toxicity.

-

Metabolic Switching: Researchers must monitor for "metabolic switching," where blocking the primary site (C2-methyl) forces the enzyme to attack a secondary site (e.g., the ethyl chain). This is why full PK profiling (as described in Section 4) is mandatory.

References

-

Mechanism of Action: Leitsch, D. (2019). "Hydrogenosomes and the Mechanism of Action of Metronidazole." Molecular Microbiology. Link

-

Deuterium KIE: Gant, T. G. (2014).[10] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

-

Metronidazole Metabolism: Loft, S., et al. (1988). "Metronidazole and antipyrine clearance in humans: inter-individual variation and effect of cimetidine." European Journal of Clinical Pharmacology. Link

-

Synthesis of Nitroimidazoles: Mital, A. (2009). "Synthetic approaches to nitroimidazole antibiotics." Current Medicinal Chemistry. Link

-

Deuterated Drug Development: Russak, E. M., & Bednarczyk, E. M. (2019).[11] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy. Link

Sources

- 1. A comparison of the pharmacokinetics of metronidazole in man after oral administration of single doses of benzoylmetronidazole and metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. apo.ansto.gov.au [apo.ansto.gov.au]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

A Technical Guide to 5-Nitro-1H-imidazole-1-ethanol-d4 (Metronidazole-d4) for Research Applications

This guide provides an in-depth technical overview of 5-Nitro-1H-imidazole-1-ethanol-d4, a deuterated analog of the antibiotic metronidazole. It is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for the quantitative analysis of metronidazole in biological matrices. This document details the compound's properties, supplier information, and a validated experimental workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Critical Role of a Deuterated Internal Standard

In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy and precision of quantitative assays are paramount. The use of a stable isotope-labeled internal standard is a widely accepted strategy to mitigate variability inherent in sample preparation and instrument analysis. 5-Nitro-1H-imidazole-1-ethanol-d4, commonly known as Metronidazole-d4, serves as an ideal internal standard for the quantification of metronidazole. Its chemical structure is nearly identical to the analyte, but its increased mass due to the deuterium atoms allows for its distinct detection by a mass spectrometer. This co-elution and similar ionization behavior with the parent drug ensures reliable correction for any sample loss during extraction or fluctuations in instrument response, thereby enhancing the robustness and accuracy of the analytical method.

Chemical Identity and Properties

The compound 5-Nitro-1H-imidazole-1-ethanol-d4 is a deuterated form of metronidazole where four hydrogen atoms on the ethanol side chain have been replaced with deuterium.

| Property | Value | Source |

| Common Name | Metronidazole-d4 | , |

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-1-ol | |

| CAS Number | 1261392-47-5 | , |

| Molecular Formula | C₆H₅D₄N₃O₃ | |

| Molecular Weight | ~175.18 g/mol | |

| Appearance | Off-White Solid | |

| Purity | ≥99% deuterated forms (d₁-d₄); ≥98% chemical purity | |

| Solubility | Soluble in DMF (≥15 mg/mL), DMSO (≥15 mg/mL), and Ethanol (≥5 mg/mL) | |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Supplier Availability and Sourcing

Metronidazole-d4 is available from several reputable suppliers of research chemicals and analytical standards. When selecting a supplier, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the specific lot.

| Supplier | Product Name | Catalog Number | Purity |

| Cayman Chemical | Metronidazole-d4 | 10010659 | ≥99% deuterated forms (d₁-d₄) |

| LGC Standards | Metronidazole-d4 | TRC-M978800 | Not specified |

| Pharmaffiliates | Metronidazole-d4 | PA STI 065050 | Not specified |

| Simson Pharma | Metronidazole-D4 | M130009 | Not specified |

| Santa Cruz Biotechnology | 5-Nitro-1H-imidazole-1-ethanol-d4 | sc-212932 | Not specified |

Note: Purity specifications may vary by lot. Always refer to the supplier's Certificate of Analysis for precise information.

Experimental Protocol: Quantification of Metronidazole in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step methodology for the analysis of metronidazole in human plasma using Metronidazole-d4 as an internal standard. This protocol is adapted from a validated bioanalytical method.[1]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

The foundation of a robust quantitative assay lies in the accurate preparation of standards.

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Metronidazole and Metronidazole-d4 reference standards.

-

Dissolve each standard in a minimal amount of methanol in separate 10 mL volumetric flasks.

-

Bring the flasks to volume with methanol and mix thoroughly. These stock solutions should be stored at 2-8°C.

Working Standard Solutions:

-

Prepare a series of working standard solutions of Metronidazole by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Prepare a working internal standard solution of Metronidazole-d4 at a concentration of 10 µg/mL by diluting the stock solution with the same diluent.

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working standard solutions of Metronidazole to prepare CC samples at concentrations of 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, 1, 5, and 10 µg/mL.

-

Prepare QC samples in the same manner at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.01 µg/mL

-

Low Quality Control (LQC): 0.03 µg/mL

-

Medium Quality Control (MQC): 4 µg/mL

-

High Quality Control (HQC): 8 µg/mL

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting analytes from a complex matrix like plasma, resulting in a cleaner sample for LC-MS/MS analysis.

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the 10 µg/mL Metronidazole-d4 internal standard working solution and vortex briefly.

-

Add 2 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 10 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 500 µL of the mobile phase (see section 4.3) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for your specific instrumentation.

Liquid Chromatography:

-

Column: ACE C18 (100 x 4.6 mm, 5 µm)[1]

-

Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v)[1]

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: 3.0 minutes[1]

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Metronidazole: m/z 172.1 -> 128.1

-

Metronidazole-d4: m/z 176.1 -> 132.1

-

-

Source Parameters (to be optimized):

-

Ion Spray Voltage: ~5500 V

-

Temperature: ~500°C

-

Curtain Gas, Nebulizer Gas, and Collision Gas: Optimize based on instrument manufacturer's recommendations.

-

Workflow and Data Processing

The overall analytical workflow is depicted in the following diagram.

Caption: Bioanalytical workflow for metronidazole quantification.

Data processing involves integrating the peak areas for both metronidazole and Metronidazole-d4. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of metronidazole in the unknown samples is then determined from this curve.

Conclusion

5-Nitro-1H-imidazole-1-ethanol-d4 (Metronidazole-d4) is an indispensable tool for the accurate and precise quantification of metronidazole in biological samples. Its use as an internal standard in LC-MS/MS methods, as detailed in this guide, provides a robust and reliable approach to support pharmacokinetic, bioequivalence, and other clinical and preclinical studies. By carefully selecting a reputable supplier and adhering to a validated analytical protocol, researchers can ensure the generation of high-quality data.

References

-

Bhatt, J., Subbaiah, G., & Singh, S. (2018). Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 159, 153-159. [Link]

-

Pharmaffiliates. (n.d.). Metronidazole-d4. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Isotopic Labeling of 5-Nitroimidazole Compounds

Executive Summary

5-nitroimidazoles (e.g., Metronidazole, Tinidazole, Dimetridazole) are a critical class of antimicrobial agents primarily targeting anaerobic bacteria and protozoa.[1] In drug development, isotopically labeled isotopologues—specifically deuterated (

This guide details the synthetic architectures and validation protocols for generating high-purity labeled 5-nitroimidazoles. Unlike generic labeling guides, this document focuses on the specific reactivity of the 5-nitroimidazole core, particularly the acidity of the C-2 position and the nucleophilicity of the N-1 position.

Section 1: Strategic Rationale & Label Placement

Before synthesis, the position of the label must be selected based on the intended application. The 5-nitroimidazole scaffold offers distinct zones for labeling, each with unique stability profiles.

| Label Position | Isotope | Stability Risk | Primary Application |

| N-Alkyl Side Chain | High Stability: No exchange in aqueous media. | Bioanalysis (IS): The "Gold Standard" for LC-MS quantification. | |

| C-2 Ring Position | Moderate/Low: Susceptible to H/D exchange at physiological pH due to acidity. | Metabolic Studies: Proving mechanism of action or blocking metabolism (KIE). | |

| Nitro Group | High Stability: Requires de novo ring synthesis. | Mechanistic Toxicology: Tracking reductive bioactivation pathways. |

The "C-2 Acidity" Challenge

A critical technical nuance for 5-nitroimidazoles is the acidity of the proton at the C-2 position (

Section 2: Synthetic Architectures

We define two primary synthetic routes: Direct Exchange (fast, economical, C-ring labeling) and De Novo Assembly (robust, specific, Side-chain labeling).

Diagram 1: Retrosynthetic Strategies

The following diagram illustrates the divergent pathways for synthesizing labeled Metronidazole.

Caption: Retrosynthetic analysis showing Route A (N-alkylation) for stable internal standards and Route B (Exchange) for rapid generation of deuterated analogs.

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis of Metronidazole- (Internal Standard Grade)

Objective: Synthesize 1-(2-hydroxyethyl)-2-methyl-

Reagents:

-

Ethylene Oxide-

(if side chain label desired) OR Methyl- -

Modification for Metronidazole-

(Ring methyl label): Start with 2-(methyl- -

Modification for Dimetridazole-

(N-methyl label): Start with 2-methyl-5-nitroimidazole and alkylate with lodomethane-

Step-by-Step Workflow (Dimetridazole-

Example):

-

Activation: Dissolve 2-methyl-5-nitroimidazole (10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add

(1.5 eq) or NaH (1.1 eq) at 0°C under -

Label Incorporation: Add Iodomethane-

(-

Note:

is volatile. Use a cold finger condenser or sealed tube.

-

-

Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench & Workup: Pour into ice water. Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol.

Protocol B: C-2 Deuteration via Benzoic Acid Catalyzed Exchange

Objective: Rapidly generate Metronidazole-

Methodology:

-

Mixture Preparation: Combine Metronidazole (1.0 eq), Benzoic Acid (0.2 eq), and

(excess, solvent). -

Thermal Exchange: Reflux at 120°C for 48 hours under

.-

Critical Control: The reaction vessel must be sealed to prevent loss of

and ingress of atmospheric moisture (

-

-

Neutralization: Cool to RT. Neutralize with saturated

.-

Caution: Do not over-basify (

) or heat during this step, or the C-2 Deuterium will wash out.

-

-

Extraction: Extract immediately with Ethyl Acetate. Dry over anhydrous

. -

Isolation: Evaporate solvent under reduced pressure.

Section 4: Analytical Validation & Self-Validating Systems

Trustworthiness in isotopic labeling relies on proving the Location and Enrichment of the label.

Diagram 2: Validation Logic Flow

Caption: Dual-validation workflow ensuring both mass enrichment (MS) and regiospecificity (NMR).

Validation Checklist

-

Mass Shift: LC-MS should show a clean shift. For

-Dimetridazole, the parent ion (-

Acceptance Criteria: Unlabeled (

) contribution < 0.5%.

-

-

Regiospecificity (NMR):

-

1H NMR: The signal corresponding to the labeled position must disappear. For

-N-methyl, the singlet at -

2H NMR: A new peak appears at the corresponding chemical shift.

-

-

Back-Exchange Test: Incubate the labeled compound in plasma or buffer (pH 7.4) for 24 hours. Analyze by LC-MS. If the signal drops, the label is chemically unstable (common for C-2 labels).

Section 5: Applications in Drug Development[3]

Metabolic Stability (Kinetic Isotope Effect)

Replacing hydrogen with deuterium at metabolic "hotspots" (e.g., the hydroxymethyl group of Metronidazole) can significantly slow down metabolism mediated by Cytochrome P450 or alcohol dehydrogenases.

-

Experiment: Incubate native and deuterated substrates with liver microsomes.

-

Metric: Calculate

. A ratio

Bioanalytical Internal Standards

For GLP-regulated bioanalysis,

-

Why? They co-elute with the analyte but are mass-resolved. They perfectly compensate for matrix effects (ion suppression/enhancement) in ESI-MS.

-

Requirement: The label must be stable during sample extraction (often protein precipitation with acidic acetonitrile).

References

-

Synthesis and Antimicrobial Evaluation of Deuterated Analogues of Metronidazole. Source: Iraqi Journal of Pharmaceutical Sciences, 2022.[5][9][10][11] URL:[Link]

- Green synthesis method of metronidazole and deuterated derivatives thereof.

-

Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Source: Analytical and Bioanalytical Chemistry (via PubMed Central), 2014. URL:[Link]

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Source: Journal of General Microbiology (via PubMed), 1986. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 4. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 8. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

Technical Guide: Stability, Storage, and Handling of 5-Nitro-1H-imidazole-1-ethanol-d4

Executive Summary

5-Nitro-1H-imidazole-1-ethanol-d4 (also known as Deuterated Metronidazole Impurity D or Desmethylmetronidazole-d4) is a stable isotope-labeled internal standard used primarily in the quantification of Metronidazole and its impurities via LC-MS/MS. Structurally, it lacks the C2-methyl group found in Metronidazole, serving as a critical reference standard for tracking degradation pathways and impurity profiling in pharmaceutical drug substances.

This guide defines the rigorous stability protocols required to maintain the isotopic integrity (D-enrichment >99%) and chemical purity of this reference material. The core stability risks are photolytic degradation of the nitro-imidazole ring and hygroscopic hydrolysis if improperly sealed.

Part 1: Physicochemical Profile & Compound Identity[1]

Understanding the chemical nature of the analyte is the first step in establishing a storage protocol. The deuterium labeling on the ethylene side chain provides a non-exchangeable mass shift, making it a robust internal standard for bioanalysis.

Table 1: Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | 2-(5-Nitro-1H-imidazol-1-yl)ethanol-1,1,2,2-d4 | Labeled on the ethanol chain.[1][2][3] |

| Unlabeled CAS | 5006-68-8 | Corresponds to PhEur Metronidazole Impurity D [1]. |

| Molecular Formula | C₅H₃D₄N₃O₃ | Mass shift of +4 Da vs. unlabeled. |

| Molecular Weight | ~161.15 g/mol | vs. 157.13 g/mol (unlabeled). |

| Solubility | DMSO, Methanol, Acetonitrile | Slightly soluble in water; highly soluble in polar organic solvents. |

| pKa (Calc) | ~2.5 (Imidazole N3) | Weakly basic; ionizes in acidic mobile phases (pH < 3). |

| LogP | ~ -0.4 | Hydrophilic; elutes early in Reverse Phase LC. |

Part 2: Stability Mechanisms & Critical Risks

Photolytic Instability (The Nitro Group Risk)

Nitroimidazoles are inherently photosensitive. Exposure to UV or intense visible light excites the nitro group (

-

Mechanism: Light absorption causes the reduction of the 5-nitro group, potentially forming amino-imidazole byproducts or ring-opened fragments.

-

Impact on Analysis: Degradation products may have different ionization efficiencies but similar retention times, causing ion suppression or "ghost" peaks in MRM channels.

-

Protocol: Material must be handled under amber light or in opaque vessels.

Isotopic Stability (Deuterium Exchange)

The position of the deuterium atoms is critical for solution stability.

-

Structure: The d4 label is located on the ethylene bridge (

). -

Stability: Carbon-Deuterium (C-D) bonds are chemically inert under standard storage and LC conditions. Unlike O-D or N-D bonds, these atoms do not exchange with protons in aqueous solvents (water/methanol).

-

Risk: Extreme pH (>10) or high temperatures (>60°C) for extended periods could theoretically induce elimination reactions, but spontaneous H/D scrambling is negligible [2].

Part 3: Storage & Handling Protocols[4][6]

To ensure data integrity in quantitative assays, a strict Chain of Custody (CoC) for storage is required.

Long-Term Storage (Solid State)

-

Temperature: 2°C to 8°C (Refrigerated). While -20°C is acceptable, it is often unnecessary for the solid salt and increases the risk of condensation upon thawing.

-

Container: Amber glass vials with Teflon-lined screw caps.

-

Atmosphere: Store under an inert gas (Argon or Nitrogen) if the seal is broken, though the compound is not rapidly oxidizable. Desiccation is mandatory to prevent caking.

Solution Stability (Reconstituted)

Once dissolved, the stability clock accelerates.

-

Solvent: Reconstitute in DMSO or Methanol for stock solutions (1 mg/mL). Avoid water for long-term stock storage due to potential microbial growth or slow hydrolysis.

-

Shelf Life:

-

Thawing: Vortex rigorously. Deuterated solids can form super-saturated gradients upon freezing.

Visual Workflow: Storage Lifecycle

The following diagram illustrates the decision logic for handling the reference standard from receipt to disposal.

Figure 1: Lifecycle management of 5-Nitro-1H-imidazole-1-ethanol-d4 reference material.

Part 4: Analytical Application (LC-MS/MS)

Internal Standard Suitability

5-Nitro-1H-imidazole-1-ethanol-d4 is the preferred Internal Standard (IS) for Metronidazole Impurity D analysis because:

-

Co-elution: It elutes at the exact retention time as the impurity, compensating for matrix effects (ion suppression/enhancement) in complex biofluids (plasma/urine).

-

Mass Separation: The +4 Da shift (M+4) provides clean separation from the analyte's isotope envelope (M+0, M+1, M+2), preventing "cross-talk" in the mass spectrometer [3].

Recommended LC-MS Conditions

-

Column: C18 or Phenyl-Hexyl (polar endcapping recommended due to hydrophilicity).

-

Mobile Phase: Water/Methanol with 0.1% Formic Acid.

-

Detection: ESI Positive Mode (

).-

Precursor Ion: m/z ~162.15

-

Product Ions: Optimization required (likely loss of

or

-

Diagram: Isotopic Integrity Logic

The following diagram explains why the d4-label on the ethyl chain is superior to exchangeable sites.

Figure 2: Structural basis for the isotopic stability of the d4-ethyl chain label.

References

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved February 13, 2026, from [Link]

Sources

- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole-1-Ethanol, 2-Methyl-5-Nitro-, Benzoate (Ester) Supplier China | CAS, Properties, Safety Data, Applications & Price [chemheterocycles.com]

- 3. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its sensitivity and selectivity, but its reliability hinges on the effective management of analytical variability.[1][3] Deuterated internal standards are the undisputed gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development.[1]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1][3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1] This guide provides a comprehensive overview of the core principles, experimental methodologies, and critical considerations for the application of deuterated internal standards.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[1][3] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[1][3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated internal standard.[1] Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[2] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the results.[2]

The fundamental workflow of IDMS is a systematic process designed to ensure the highest fidelity in quantification.

Key Advantages of Deuterated Internal Standards

The near-identical chemical and physical properties of a deuterated internal standard to its native analyte counterpart provide several key advantages over other types of internal standards, such as structural analogs.

| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |

| Chromatographic Behavior | Co-elutes or elutes very closely with the analyte.[4] | Retention time may differ significantly from the analyte. |

| Extraction Recovery | Nearly identical to the analyte.[4] | Can differ from the analyte, leading to inaccurate correction.[5] |

| Ionization Efficiency | Very similar to the analyte, providing excellent correction for matrix effects.[4] | Ionization can be significantly different, leading to poor correction for matrix effects. |

| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression or enhancement as the analyte.[6][7] | Variable and often incomplete, as it may not be affected by the matrix in the same way. |

| Regulatory Acceptance | Considered the "gold standard" and preferred by regulatory agencies like the FDA and EMA.[3][8] | May be acceptable, but requires more extensive validation to prove its suitability.[7] |

| Cost and Availability | Can be expensive and may require custom synthesis.[9] | Generally less expensive and more readily available. |

Practical Implementation: A Step-by-Step Protocol

The successful application of deuterated internal standards requires meticulous attention to detail throughout the analytical workflow. The following protocol outlines the key steps for a typical bioanalytical assay.

1. Preparation of Stock and Working Solutions:

-

Internal Standard Stock Solution: Accurately weigh a known amount of the deuterated internal standard and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). Store under appropriate conditions to ensure stability.

-

Internal Standard Working Solution: Dilute the stock solution to a concentration that will yield a robust signal in the mass spectrometer and is appropriate for the expected analyte concentration range in the samples.

2. Sample Preparation (using Protein Precipitation as an example):

-

To 100 µL of the biological matrix sample (e.g., plasma, serum), add 20 µL of the internal standard working solution.

-

Vortex briefly to ensure thorough mixing and equilibration.[3]

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex vigorously for at least 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen, if necessary.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography: Develop a chromatographic method that ensures the co-elution or near co-elution of the analyte and the deuterated internal standard.[4] While perfect co-elution is ideal, a small, highly reproducible separation may be acceptable if validated.[10]

-

Mass Spectrometry: Optimize the mass spectrometer parameters for both the analyte and the deuterated internal standard. This includes selecting appropriate precursor and product ions (MRM transitions) and optimizing collision energies and other source parameters.

4. Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Critical Considerations and Potential Pitfalls

While deuterated internal standards are powerful tools, their effective use requires an understanding of potential challenges.

Isotopic Interference and Cross-Talk

Isotopic interference, or "cross-talk," can occur when the signal from the analyte contributes to the signal of the deuterated internal standard, or vice versa.[11] This can arise from two main sources:

-

Natural Isotopic Abundance: High concentrations of the analyte can produce M+1 or M+2 isotope peaks that overlap with the mass of the internal standard, particularly for standards with a low degree of deuteration.[11]

-

Impurity in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as a synthetic impurity.[11]

This can lead to non-linear calibration curves and biased results.[12] To mitigate this, it is recommended to use internal standards with a high degree of deuteration (typically at least 3-4 deuterium atoms) and high isotopic purity (≥98%).[6][8]

The Deuterium Isotope Effect on Chromatography

The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "chromatographic isotope effect."[10] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[10] If this separation is significant, the analyte and internal standard may experience different matrix effects, compromising the accuracy of the assay.[10][13] Therefore, it is crucial to assess the degree of co-elution during method development.[14]

Synthesis and Purity of Deuterated Standards

The synthesis of deuterated internal standards is a specialized process that can be achieved through various methods, including hydrogen-deuterium exchange or de novo chemical synthesis.[6][15] It is essential to ensure both high chemical purity (>99%) and high isotopic enrichment (≥98%) for reliable results.[6] The position of the deuterium labels should be on chemically stable parts of the molecule to prevent back-exchange with hydrogen.[16]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological matrices.[1] While their implementation requires careful planning, synthesis, and validation, the unparalleled benefits in terms of data integrity and confidence in analytical results are critical for decision-making in research and regulated drug development.[1]

References

- Introduction to deuterated internal standards in mass spectrometry - Benchchem.

- A Technical Guide to Deuterated Internal Standards for Mass Spectrometry - Benchchem.

- Technical Support Center: Isotopic Interference with Deuter

- The Principle and Practice of Using Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide - Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays - IRL @ UMSL.

- What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab.

- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.

- Internal Standards - What Are They?

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - MDPI.

- Are You Using The Internal Standard Method In A Right Way? - WelchLab.

- Solving co-elution problems of analyte and deuter

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.

- Deuterated internal standards and bioanalysis by AptoChem.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibr

- Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degrad

- The Value of Deuter

- Technical Support Center: Synthesis of Deuter

- The Cornerstone of Accurate Quantification: A Technical Guide to Internal Standards in Mass Spectrometry - Benchchem.

- Deuterated Standards for LC-MS Analysis - ResolveMass Labor

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchG

- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK.

- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chrom

- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS - Benchchem.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- The Use of Stable-Isotope-Labeled (SIL)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. waters.com [waters.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. irl.umsl.edu [irl.umsl.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 5-Nitro-1H-imidazole-1-ethanol-d4 in Metronidazole Bioanalysis & Impurity Profiling

Executive Summary

This technical guide analyzes the critical role of 5-Nitro-1H-imidazole-1-ethanol-d4 (CAS: N/A for specific isotope; Parent CAS: 5006-68-8) as a Stable Isotope Labeled Internal Standard (SIL-IS). This compound is the deuterated analog of Metronidazole Impurity D (EP nomenclature), chemically known as des-methyl metronidazole .

While Metronidazole (2-methyl-5-nitroimidazole-1-ethanol) is the active pharmaceutical ingredient (API), the 5-Nitro-1H-imidazole-1-ethanol analog represents a specific structural divergence—lacking the C2-methyl group. The "d4" isotopolog is engineered specifically to quantify this impurity/degradation product with high precision in complex matrices (plasma, tissue, or formulation stability samples) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Structural & Mechanistic Relationship

Chemical Identity & Divergence

To understand the utility of the d4-standard, one must first distinguish the target analyte from the parent drug.

| Feature | Metronidazole (Parent Drug) | 5-Nitro-1H-imidazole-1-ethanol (Target Analyte) | 5-Nitro-1H-imidazole-1-ethanol-d4 (Internal Standard) |

| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | 2-(5-nitro-1H-imidazol-1-yl)ethanol | 2-(5-nitro-1H-imidazol-1-yl)ethanol-1,1,2,2-d4 |

| Common Designation | Metronidazole | Metronidazole Impurity D (EP) / Des-methyl metronidazole | Impurity D-d4 SIL-IS |

| CAS Number | 443-48-1 | 5006-68-8 | N/A (Isotope specific) |

| Molecular Weight | 171.15 g/mol | 157.13 g/mol | 161.15 g/mol (+4 Da shift) |

| Key Structural Difference | Contains C2-Methyl group | Lacks C2-Methyl group | Lacks C2-Methyl; Ethanol chain is deuterated (-CD₂CD₂OH) |

| Role | API / Antibiotic | Impurity / Degradant | Analytical Reference Standard |

The "d4" Isotope Effect in Mass Spectrometry

The "d4" nomenclature indicates the replacement of four hydrogen atoms with deuterium (

Mechanism of Action: In LC-MS/MS analysis, the d4-analog serves as the ideal internal standard because it possesses:

-

Co-Elution: It retains the same lipophilicity as the non-deuterated impurity, ensuring it elutes at the same retention time.

-

Matrix Compensation: Since it co-elutes, it experiences the exact same ion suppression or enhancement effects from the sample matrix (phospholipids, salts) as the target analyte.

-

Mass Differentiation: The +4 Da mass shift allows the mass spectrometer to distinguish the standard from the analyte in Multiple Reaction Monitoring (MRM) mode.

Figure 1: Structural relationship and analytical pairing. The d4-analog is the specific metrological mirror for Impurity D, not the parent drug.

Part 2: Bioanalytical Applications & Regulatory Context

Impurity Profiling (ICH Q3A/B)

Regulatory bodies (FDA, EMA) require the quantification of impurities that exceed specific thresholds (typically 0.1%). 5-Nitro-1H-imidazole-1-ethanol is a known process impurity in the synthesis of metronidazole (formed if the starting material 2-methyl-5-nitroimidazole is contaminated with 5-nitroimidazole).

-

Application: The d4 standard is spiked into batches of Metronidazole API to quantify Impurity D with high accuracy, ensuring it meets European Pharmacopoeia (EP) limits.

Toxicology & Mutagenicity

Nitroimidazoles are scrutinized for genotoxicity. While Metronidazole is established, its impurities may have different toxicity profiles.

-

Protocol: In toxicokinetic (TK) studies, researchers monitor plasma levels of both the parent and specific impurities. The d4-IS allows for the absolute quantification of the des-methyl impurity in plasma, independent of the high concentrations of the parent drug.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantify 5-Nitro-1H-imidazole-1-ethanol (Impurity D) in human plasma using the d4-analog as the Internal Standard.

Materials

-

Analyte: 5-Nitro-1H-imidazole-1-ethanol (Reference Standard).[1]

-

IS: 5-Nitro-1H-imidazole-1-ethanol-d4.

-

Matrix: Human Plasma (K2EDTA).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)

This method relies on "Isotope Dilution," which is self-validating because the IS corrects for recovery losses.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of 5-Nitro-1H-imidazole-1-ethanol-d4 working solution (e.g., 500 ng/mL in methanol). Crucial Step: This locks the quantitation ratio.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (to match initial gradient conditions).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Target (Impurity D) | 158.1 | 112.1 (Loss of | 18 |

| IS (Impurity D-d4) | 162.1 | 116.1 (Loss of | 18 |

Note: The mass shift of +4 is maintained in the fragment ion, confirming the deuterium is located on the ethanol chain or imidazole ring core structure retained in fragmentation.

Figure 2: Analytical workflow utilizing the d4-IS for ratio-metric quantification.

References

-

European Pharmacopoeia (Ph.[2] Eur.) . Metronidazole Monograph 0679. (Defines Impurity D as 2-(5-nitro-1H-imidazol-1-yl)ethanol).[1]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 3248693, 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from PubChem.[2][1][3] Link[1]

-

Sigma-Aldrich .[4] Metronidazole Impurity D (EP) Reference Standard. (Confirmation of chemical identity). Link

-

Capitan-Vallvey, L. F., et al. (2002) .[5] Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A. (Demonstrates LC-MS methodology for nitroimidazoles). Link

Sources

- 1. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-メチル-4(5)-ニトロイミダゾール European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. lcms.cz [lcms.cz]

- 5. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 5-Nitro-1H-imidazole-1-ethanol-d4 as an Internal Standard

This Application Note and Protocol guide is designed for researchers and bioanalytical scientists utilizing 5-Nitro-1H-imidazole-1-ethanol-d4 (Metronidazole-d4) as an Internal Standard (IS) for the quantification of nitroimidazole antibiotics.

Core Directive & Scientific Rationale

In quantitative bioanalysis, the integrity of your data is only as strong as your internal standard (IS). 5-Nitro-1H-imidazole-1-ethanol-d4 (commonly referred to as Metronidazole-d4 or Metronidazole-OH-d4 depending on the specific labeling site) serves as a stable isotopically labeled (SIL) analogue.

Its primary function is to correct for:

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids or proteins in plasma/urine.

-